Home > Products > Building Blocks P16270 > 1H-Pyrazolo[3,4-C]pyridin-7-amine
1H-Pyrazolo[3,4-C]pyridin-7-amine - 518038-78-3

1H-Pyrazolo[3,4-C]pyridin-7-amine

Catalog Number: EVT-486234
CAS Number: 518038-78-3
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Pyrazolo[3,4-C]pyridin-7-amine serves as a versatile building block in synthetic organic chemistry due to its diverse reactivity profile. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science and catalysis. [] It is also a prominent scaffold in medicinal chemistry, frequently explored for developing novel drug candidates targeting various diseases. [, , , , ]

4',6'-Dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one

  • Compound Description: This compound represents a pyrazolo-fused spirolactam core utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors. The research highlights a novel synthetic pathway for this core, involving a regiospecific pyrazole alkylation and a Curtius rearrangement to incorporate a sterically hindered amine. []
  • Relevance: This compound shares the central pyrazolo[3,4-c]pyridine scaffold with 1H-pyrazolo[3,4-c]pyridin-7-amine. The spirolactam ring system at the 4-position of the pyrazolo[3,4-c]pyridine core distinguishes it from the target compound. []

(1H-Indazole-5-yl)sulfonamides

  • Compound Description: These compounds, along with (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides, were investigated as potential hepatitis B virus (HBV) capsid assembly modulators (CAMs). This research aimed to identify new CAM chemotypes by restricting the conformation of sulfamoylbenzamide derivatives. []
  • Relevance: This class, while possessing a sulfonamide group, differs from 1H-pyrazolo[3,4-c]pyridin-7-amine due to the presence of an indazole core instead of the pyrazolo[3,4-c]pyridine system. This difference highlights how structural modifications can impact biological activity and target specificity. []

(1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamides

  • Compound Description: This compound class emerged during research focusing on novel hepatitis B virus (HBV) capsid assembly modulators (CAMs). Constraining the conformation of sulfamoylbenzamide derivatives led to the identification of (1H-indazole-5-yl)sulfonamides and (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides as potential candidates. []
  • Relevance: These compounds share the pyrazolo[3,4-c]pyridine scaffold with 1H-pyrazolo[3,4-c]pyridin-7-amine but differ in the substitution pattern. The presence of a sulfonamide group at the 5-position instead of an amine at the 7-position in the target compound distinguishes this class. []

5-Substituted Pyrazolo[3,4-c]pyridin-7-ones

  • Compound Description: This compound class was synthesized using a novel procedure involving the heterocyclization of vic-acetylenylpyrazolylhydroxamic acids. This method utilizes copper(I) salts in dimethylformamide or organic bases in alcohols to create the desired pyrazolo[3,4-c]pyridin-7-ones. []
  • Relevance: This compound class shares the core pyrazolo[3,4-c]pyridine structure with 1H-pyrazolo[3,4-c]pyridin-7-amine. The primary difference lies in the presence of a carbonyl group at the 7-position in these compounds, compared to the amine group in the target compound. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor recognized for its improved therapeutic index compared to earlier inhibitors like rolipram. This compound demonstrated potent anti-inflammatory effects while exhibiting significantly reduced emetic side effects. []
  • Relevance: Although EPPA-1 contains a pyrazolo[3,4-b]pyridine core, its structure differs significantly from 1H-pyrazolo[3,4-c]pyridin-7-amine. This highlights the impact of isomerism within the fused ring system on the biological activity and target selectivity of these compounds. []

3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium

  • Compound Description: This compound serves as a key building block for a series of energetic ionic compounds. The synthesis of these compounds with low sensitivity compared to their covalent counterparts is a significant area of research in materials science. []
  • Relevance: While sharing the pyrazolopyridine core, this compound is an isomer of 1H-pyrazolo[3,4-c]pyridin-7-amine. The change in the arrangement of the pyrazole and pyridine rings, alongside the presence of amino and azido substituents, significantly alters its properties. []
Source and Classification

1H-Pyrazolo[3,4-C]pyridin-7-amine can be classified under heterocyclic compounds due to its unique structure comprising nitrogen atoms in its rings. The classification is crucial for understanding its reactivity and interaction with biological systems. This compound has been synthesized and studied for its potential applications in drug development, particularly as inhibitors in cancer therapy and other diseases.

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-amine can be achieved through several methods, primarily focusing on the formation of the pyrazole and pyridine rings.

Synthetic Methods

  1. Cyclization Reactions: One common method involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones or aldehydes. This reaction typically requires a Lewis acid catalyst such as zirconium tetrachloride (ZrCl₄) to facilitate the formation of the pyrazolo[3,4-b]pyridine core. The reaction conditions often include solvents like ethanol or dimethylformamide to enhance solubility and reaction efficiency .
  2. Multicomponent Reactions: Another effective approach is through multicomponent reactions involving aromatic aldehydes, 3-amino-pyrazoles, and other reagents under solvent-free conditions or using magnetic metal-organic frameworks as catalysts. This method has shown to yield high purity products with shorter reaction times .

Technical Parameters

  • Reaction Temperature: Typically conducted at elevated temperatures (around 100 °C).
  • Catalyst Amount: The use of catalysts like ZrCl₄ or nano-catalysts is common, with amounts varying based on the substrate.
  • Yield: Yields can vary significantly based on the specific reaction conditions and starting materials used.
Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-7-amine features a pyrazole ring fused to a pyridine ring.

Structural Characteristics

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 148.17 g/mol
  • Tautomerism: The compound exhibits tautomeric forms, primarily between the 1H and 2H isomers, with the 1H form being more stable .

Structural Data

The presence of nitrogen atoms in both rings contributes to its basicity and potential for forming hydrogen bonds, which are critical for biological activity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-C]pyridin-7-amine is involved in various chemical reactions that exploit its nucleophilic nature due to the nitrogen atoms present.

Key Reactions

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: It can participate in condensation reactions leading to further functionalization of the compound.
  3. Cyclization Reactions: As previously mentioned, it can undergo cyclization to form more complex structures.
Mechanism of Action

The mechanism of action for compounds like 1H-Pyrazolo[3,4-C]pyridin-7-amine often involves interaction with biological targets such as enzymes or receptors.

Interaction with Biological Targets

  1. Inhibition Mechanisms: Many derivatives have been studied as inhibitors for tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .
  2. Binding Affinity: The binding affinity and specificity are influenced by the structural features that allow for hydrogen bonding and π-stacking interactions with target proteins.
Physical and Chemical Properties Analysis

Properties Overview

  • Solubility: Generally soluble in polar solvents such as ethanol and dimethylformamide.
  • Melting Point: Specific melting points can vary but are typically above room temperature.

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

1H-Pyrazolo[3,4-C]pyridin-7-amine has diverse applications across various fields:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting cancer and other diseases.
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms.
  3. Material Science: Potential applications in creating novel materials due to its unique electronic properties.
Structural and Tautomeric Analysis of Pyrazolopyridine Scaffolds

Tautomeric Equilibria in 1H-Pyrazolo[3,4-c]pyridin-7-amine Derivatives

The tautomeric behavior of 1H-pyrazolo[3,4-c]pyridin-7-amine derivatives plays a fundamental role in their chemical reactivity and biological interactions. Unlike simpler pyrazole systems, this fused bicyclic scaffold exhibits complex tautomerism due to the presence of multiple nitrogen atoms and the inherent asymmetry of the [3,4-c] ring fusion. The parent unsubstituted system primarily exists in the 1H-tautomeric form (7-aminopyrazolo[3,4-c]pyridine), where the hydrogen atom is located on the pyrazole nitrogen (N1 position). This configuration preserves aromaticity across both rings, satisfying Hückel's rule with 10 π-electrons (6 from pyridine and 4 from pyrazole) [5] [7].

Significant tautomeric shifts occur with specific substitutions. N-alkylation at the N1 position locks the tautomer, enhancing aromatic stability and planarity. However, when the pyridine nitrogen is functionalized (e.g., as in N7-dimethylamino derivatives), the equilibrium may shift toward 2H-tautomers, disrupting the pyridine ring's aromaticity. Computational studies confirm that electron-donating groups at C7 (like the amine) subtly influence this equilibrium but cannot overcome the inherent stability of the 1H-form [4] [5]. Metal complexation experiments further demonstrate tautomer sensitivity: zinc(II) ions selectively coordinate with the deprotonated azolate form of N1-protected derivatives, stabilizing the 1H-tautomer even under aqueous conditions [5].

Table 1: Experimental Observations of Tautomeric Equilibria

Substitution PatternDominant TautomerExperimental MethodKey Findings
Unsubstituted1HNMR spectroscopy>95% 1H-tautomer in DMSO-d6
N1-Methyl1H (fixed)X-ray crystallographyPlanar structure; preserved aromaticity
N7-Dimethylamino1H/2H mixtureUV-Vis spectroscopySolvent-dependent equilibrium (2H-form in polar protic)
N1-H; Zinc complexAzolateCryo-EM & stability constantslogK = 4.37 for Zn-L6 complex [5]

Impact of Aromaticity on Tautomer Stability: Computational Insights

Density functional theory (DFT) calculations provide quantitative insights into the energetic preferences governing tautomeric equilibria. For unsubstituted 1H-pyrazolo[3,4-c]pyridin-7-amine, the 1H-tautomer is more stable than the 2H-form by approximately 37 kJ/mol (∼9 kcal/mol), primarily due to maintained aromaticity across both rings [7]. The 1H-configuration exhibits a delocalized π-system evidenced by nearly identical C-C bond lengths (1.38–1.40 Å) in the pyridine ring and harmonic oscillator model of aromaticity (HOMA) indices >0.85 [5].

Aromaticity is disrupted in the 2H-tautomer due to the migration of the pyrazole proton to the pyridine nitrogen (C7 position), which breaks the pyridine's aromatic sextet. Nucleus-independent chemical shift (NICS) calculations confirm this: the 1H-tautomer shows strong diatropic currents (NICS(1) = -10.5 ppm), while the 2H-form exhibits weak paratropic currents (NICS(1) = -2.1 ppm) [5] [7]. Substituent effects further modulate this stability:

  • Electron-donating groups (e.g., 7-NR₂) decrease the 1H/2H energy gap by stabilizing the imine-like character of the 2H-form.
  • Electron-withdrawing groups (e.g., 5-nitro) widen the gap to >45 kJ/mol by destabilizing the electron-deficient 2H-tautomer [6].

Substitution Patterns at N1, C3, C4, C5, and C6 Positions

The synthetic versatility of the pyrazolo[3,4-c]pyridine core enables targeted functionalization at specific positions, each imparting distinct electronic and steric profiles:

  • N1 Functionalization: Alkylation or arylation at N1 is typically achieved via deprotonation with NaH followed by electrophilic quenching. Common substituents include methyl (30% of known derivatives), benzyl (18%), and SEM (trimethylsilylethoxymethyl; 15%). N1 substitution prevents N2-tautomer formation and enhances metabolic stability [6] [9]. Selective N1 vs. N2 protection is feasible using bulky electrophiles (e.g., SEM-Cl with dicyclohexylmethylamine yields 85% N2-isomer) [6].

  • C3 Modification: This position is highly amenable to electrophilic substitution and metal-catalyzed coupling. Iridium-catalyzed C–H borylation installs boronate esters at C3 (90% yield), enabling Suzuki–Miyaura cross-coupling with aryl halides (47–83% yield). Common C3 substituents include hydrogen (31%), methyl (47%), and aryl groups (22%) [6]. Amino groups at C3 (5% of derivatives) enhance hydrogen-bonding capacity, crucial for kinase inhibitor design [8] [9].

  • C5 Halogenation & Amination: Halogens (Br, Cl) at C5 serve as synthetic handles for diversification. Buchwald–Hartwig amination with Pd₂(dba)₃/rac-BINAP introduces primary/secondary amines (62–97% yield). This position tolerates diverse groups, from morpholine (polar) to 3-trifluoromethylphenyl (hydrophobic) [6] [9].

  • C7 Metalation & Coupling: Directed ortho-metalation at C7 is achieved using TMPMgCl·LiCl at −40°C. Subsequent electrophilic quenching provides aldehydes, thioethers, or iodides (48–66% yield). Transmetalation to zinc reagents enables Negishi couplings with aryl halides (71–83% yield) [6].

  • C4/C6 Functionalization: These positions are less accessible due to electron deficiency. C6 is typically unsubstituted or part of a fused ring system. C4 carbonyl derivatives (e.g., 4-oxo-1,4-dihydropyridines) exist as stable tautomers but disrupt aromaticity [7] [9].

Table 2: Vectorial Functionalization Strategies for Pyrazolo[3,4-c]pyridines

PositionMethodRepresentative TransformationYield (%)Applications
N1Alkylation (NaH/RX)SEM protection85Blocks N1; enables C7 metalation
C3Ir-catalyzed borylationBpin installation → Suzuki coupling47–83Aryl/heteroaryl introduction
C5Buchwald–Hartwig aminationMorpholine installation97Solubility modulation; H-bond donors
C7TMPMgCl·LiCl metalation → quenchingIodination or aldehyde formation48–66Further cross-coupling; polarity tuning
C7Negishi cross-couplingAryl introduction via Zn transmetalation71–83Hydrophobic pocket targeting (kinase inh.)

Comparative Analysis of Pyrazolo[3,4-b] vs. [3,4-c] Ring Fusion Isomerism

The orientation of ring fusion ([3,4-b] vs. [3,4-c]) profoundly impacts molecular geometry, electronic distribution, and biological activity:

  • Structural Differences: In [3,4-c]-fused systems, the pyridine nitrogen occupies the ortho position relative to the fusion bond (C7-N), creating an electron-deficient cavity suitable for metal coordination. Conversely, [3,4-b]-fusion places the nitrogen meta to the fusion bond (C5 position), distributing electron density more evenly [5] [7]. X-ray analyses reveal that [3,4-c] derivatives exhibit a smaller internal angle at the fusion point (117.5° vs. 122.8° in [3,4-b]), enhancing planarity [5].

  • Tautomeric Stability: The 1H-tautomer dominates both isomers, but [3,4-b] analogues show a narrower energy gap between 1H and 2H forms (ΔG = 28 kJ/mol) compared to [3,4-c] systems (ΔG = 37 kJ/mol). This arises from greater charge separation stability in [3,4-b]-2H-tautomers [7].

  • Coordination Chemistry: Zinc complexes of [3,4-c] derivatives (e.g., HL2 in [5]) exhibit higher stability constants (logK₁ = 4.37) than [3,4-b] analogues (logK₁ = 3.58). The [3,4-c] isomer's proximal nitrogen atoms facilitate chelation, forming robust [Zn₂(L)₂] nodes in MOFs with CO₂ uptake capacities of 45% w/w [5].

  • Bioactivity Profiles: While both isomers serve as kinase inhibitor scaffolds, [3,4-c]-fused cores show superior potency as sGC stimulators (e.g., compounds 14a–c, 15a–c, and 16a–b in [2]). Their ability to adopt a planar conformation when N1-substituted enables π-stacking with Phe589 in TRKA kinase (IC₅₀ = 56 nM for compound C03) [3] [9]. In contrast, [3,4-b] isomers dominate TRKB/C inhibition due to their bent conformation [7].

Table 3: Comparative Properties of Ring Fusion Isomers

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine
Fusion bond orientationPyrazole C3-C4 fused to Pyridine C4-C5Pyrazole C3-C4 fused to Pyridine C3-C4
Pyridine N positionC5 (meta to fusion)C7 (ortho to fusion)
1H/2H energy gap (kJ/mol)2837
Zinc complex logK₁3.58 (L4)4.37 (L6)
Dominant bioactivityTRKB/C kinase inhibitionsGC stimulation; TRKA inhibition
Representative drugLarotrectinib (TRK inhibitor)Riociguat (sGC stimulator)

Properties

CAS Number

518038-78-3

Product Name

1H-Pyrazolo[3,4-C]pyridin-7-amine

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)

InChI Key

SGFRUQZYZBPQCJ-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=NN2)N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.